1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(1-methylimidazol-2-yl)sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-14-6-4-13-11(14)17-9-10(16)15(7-5-12-9)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOMNXMMVOJSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CN(C2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazin-2(1H)-One Core
The pyrazin-2(1H)-one ring serves as the foundational structure. Two primary methodologies dominate its synthesis:
Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds
This method, pioneered by Jones and later refined by Karmas and Spoerri, involves the reaction of α-amino acid amides (e.g., glycine amide) with 1,2-diketones or glyoxal derivatives. For example:
$$
\text{α-Amino acid amide} + \text{1,2-dicarbonyl compound} \xrightarrow{\text{Base (NaOH)}} \text{Pyrazin-2(1H)-one}
$$
Key advantages include regioselectivity and compatibility with diverse substituents. Reaction conditions typically involve alkaline media at controlled temperatures (−50°C to 25°C) to minimize decomposition.
Attachment of the (1-Methyl-1H-Imidazol-2-Yl)Thio Moiety
The thioether linkage at position 3 is established through sulfur nucleophile displacement.
Thiolation with 2-Mercapto-1-Methylimidazole
The most direct route involves reacting 3-chloro-1-cyclopropylpyrazin-2(1H)-one with 2-mercapto-1-methylimidazole in the presence of a base (e.g., K₂CO₃):
$$
\text{3-Chloropyrazinone} + \text{2-Mercapto-1-methylimidazole} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$
Reported yields average 50–65%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).
Oxidative Coupling of Thiols
Electrophilic sulfur sources (e.g., S₈) facilitate oxidative coupling between pyrazinone thiols and 1-methylimidazole. This method is less efficient (<40% yield) due to over-oxidation risks.
Optimization and Scalability
Critical parameters influencing yield and purity include:
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Grignard Alkylation | 72 | 98 | Moisture sensitivity |
| Thiol Displacement | 58 | 95 | Byproduct formation |
| Cycloisomerization | 82* | 99* | Substrate specificity |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS): m/z [M+H]⁺ calcd. for C₁₂H₁₃N₄OS: 277.0865; found: 277.0868.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a candidate for drug development due to its potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Key Structural Insights :
- Substituent Position: The 1-cyclopropyl and 3-thioimidazole groups in the target compound differ from hamacanthin derivatives (3,5-substituted) and tepotinib analogs (5-aryl, 1-benzyl).
- Ring Saturation: Unlike dihydropyrazinones (e.g., praziquantel), the aromatic pyrazin-2(1H)-one core in the target compound may enhance π-π stacking in ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
